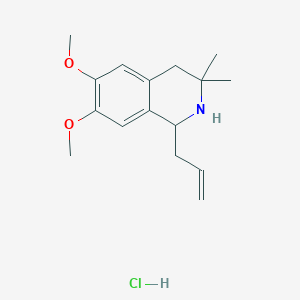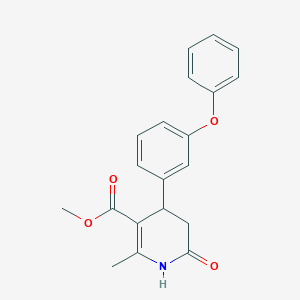![molecular formula C17H21N3O4 B5129503 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide, also known as MPDPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPDPH is a potent inhibitor of the enzyme prolyl oligopeptidase (POP), which plays a crucial role in the degradation of neuropeptides in the brain.
Wirkmechanismus
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide exerts its effects by inhibiting the activity of POP, which is a serine protease that cleaves neuropeptides in the brain. By inhibiting POP, 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide increases the levels of neuropeptides, which can modulate various physiological and pathological processes in the brain. Additionally, 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to bind to the dopamine transporter, which may contribute to its antidepressant-like effects.
Biochemical and Physiological Effects:
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to increase the levels of neuropeptides, including enkephalins and substance P, in the brain. These neuropeptides are involved in various physiological and pathological processes, including pain perception, stress response, and mood regulation. 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has also been shown to exhibit antidepressant-like effects in animal models, which may be mediated by its effects on the dopamine transporter.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its potency and selectivity as a POP inhibitor, its ability to increase the levels of neuropeptides in the brain, and its potential as a novel therapeutic agent for the treatment of depression. However, there are also some limitations to the use of 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide in lab experiments, including its potential toxicity and the need for further studies to elucidate its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide, including its potential as a therapeutic agent for the treatment of depression and other neuropsychiatric disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide, as well as its potential side effects and toxicity. Finally, the development of more selective and potent POP inhibitors may provide new insights into the role of neuropeptides in the brain and their potential as therapeutic targets for neuropsychiatric disorders.
Synthesemethoden
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the reaction of the resulting product with hydrazine hydrate. The resulting hydrazide is then treated with phosgene to form the corresponding isocyanate, which is subsequently reacted with piperidine to yield 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been widely studied for its potential applications in various research fields, including neuroscience, psychiatry, and drug discovery. As a potent inhibitor of POP, 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to increase the levels of neuropeptides in the brain, which are involved in various physiological and pathological processes. 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has also been shown to exhibit antidepressant-like effects in animal models, suggesting its potential as a novel therapeutic agent for the treatment of depression.
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-14-5-3-2-4-12(14)20-15(21)10-13(17(20)23)19-8-6-11(7-9-19)16(18)22/h2-5,11,13H,6-10H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMWDRCMUXAHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)

![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)







![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5129517.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)